molecular formula C8H10O3 B15224386 2-Ethylbenzene-1,3,5-triol

2-Ethylbenzene-1,3,5-triol

Cat. No.: B15224386
M. Wt: 154.16 g/mol
InChI Key: DJPCNKKDGLFEQC-UHFFFAOYSA-N
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Description

2-Ethylbenzene-1,3,5-triol is an organic compound with the molecular formula C8H10O3. It is a derivative of benzene, where three hydroxyl groups are attached to the benzene ring at positions 1, 3, and 5, and an ethyl group is attached at position 2. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbenzene-1,3,5-triol can be achieved through various methods. One common approach involves the alkylation of benzene-1,3,5-triol (phloroglucinol) with ethyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the hydroxyl groups, facilitating the nucleophilic substitution reaction with the ethyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel can be employed in hydrogenation reactions to introduce the ethyl group onto the benzene ring. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbenzene-1,3,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group or hydroxyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Ethylbenzene-1,3,5-triol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylbenzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes such as enzyme activity and signal transduction. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.

Comparison with Similar Compounds

2-Ethylbenzene-1,3,5-triol can be compared to other similar compounds, such as:

    Benzene-1,3,5-triol (Phloroglucinol): Lacks the ethyl group, making it less hydrophobic and potentially less bioavailable.

    2-Methylbenzene-1,3,5-triol: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and solubility.

    2-Propylbenzene-1,3,5-triol: Contains a propyl group, making it more hydrophobic and potentially altering its biological activity.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-ethylbenzene-1,3,5-triol

InChI

InChI=1S/C8H10O3/c1-2-6-7(10)3-5(9)4-8(6)11/h3-4,9-11H,2H2,1H3

InChI Key

DJPCNKKDGLFEQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1O)O)O

Origin of Product

United States

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